molecular formula C21H18ClFN6O2S B2479716 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1243093-45-9

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No.: B2479716
CAS No.: 1243093-45-9
M. Wt: 472.92
InChI Key: DIHJJZDJYNQWFO-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide is a potent and selective ATP-competitive inhibitor targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its design is based on a 1,2,4-oxadiazole core structure, which facilitates high-affinity binding to the kinase domains . The constitutive activation of JAK2, such as through the JAK2 V617F mutation, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs) like polycythemia vera and primary myelofibrosis. Simultaneously, FLT3 mutations, particularly internal tandem duplications (ITD), are frequently associated with acute myeloid leukemia (AML) and confer a poor prognosis. This dual-inhibitor profile makes it a valuable chemical probe for researchers investigating the synergistic signaling pathways in hematological cancers and for exploring the therapeutic potential of concurrent pathway blockade. It enables the study of cell proliferation, apoptosis, and signal transduction in relevant in vitro and in vivo models. The compound is also known under the research code LY2784544 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN6O2S/c1-11-3-5-12(6-4-11)19-26-20(31-28-19)17-18(24)29(27-21(17)32-2)10-16(30)25-15-8-7-13(23)9-14(15)22/h3-9H,10,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHJJZDJYNQWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=C(C=C4)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrazole ring and subsequent functionalization to incorporate the amino and methylsulfanyl groups. The final step involves the coupling of the substituted pyrazole with the acetamide derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles to form new C-N bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. The oxadiazole moiety is known for its ability to modulate enzyme activity, which can inhibit bacterial growth. Studies have shown that derivatives of oxadiazole compounds often demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structure suggests it may possess anticancer properties. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines by affecting mitochondrial membrane potential and activating caspases . Specific testing on various cancer cell lines has shown promising results in inhibiting cell growth and inducing cell death.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, the presence of the oxadiazole ring allows for interactions with enzymes such as lipoxygenase, which is involved in inflammatory processes. In silico studies have suggested that it could serve as a potential 5-lipoxygenase inhibitor .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of related oxadiazole derivatives against various cancer cell lines. The results demonstrated significant percent growth inhibition (PGI) against several types of cancer cells, highlighting the potential of this compound in cancer therapy .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activities, compounds with similar structural features were tested for their effectiveness against common bacterial strains. The findings indicated that these compounds exhibited notable antibacterial properties, suggesting that further exploration of this compound could lead to new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide depends on its specific interactions with molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, biological activities, and applications of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide with structurally related acetamide derivatives:

Compound Name Structural Features Biological Activity/Application Key Differences Reference
Target Compound Pyrazole-1,2,4-oxadiazole hybrid, methylsulfanyl, 2-chloro-4-fluorophenyl acetamide Hypothesized: Kinase inhibition, antimicrobial activity (inferred from structural analogs) Unique oxadiazole-pyrazole scaffold; chloro-fluoro substitution enhances electronic effects
2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole core with cyano and chloro substituents Intermediate in fipronil (insecticide) synthesis Lacks oxadiazole and methylsulfanyl groups; simpler substitution pattern
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 1,2,4-Triazole with pyridine and trifluoromethylphenyl Unspecified, but triazoles often target inflammatory pathways Triazole vs. oxadiazole; trifluoromethyl enhances hydrophobicity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole core with dichlorophenyl Patent-listed for potential agrochemical use Benzothiazole instead of pyrazole; dichloro substitution lacks fluorine
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives Triazole-furan hybrids Anti-exudative activity (comparable to diclofenac) Furan and triazole vs. oxadiazole-pyrazole; different therapeutic focus
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide with diethylphenyl Herbicide Simpler structure; lacks heterocyclic moieties

Key Insights:

Structural Complexity : The target compound’s pyrazole-oxadiazole scaffold distinguishes it from simpler acetamide pesticides (e.g., alachlor) and triazole-based anti-inflammatory agents. The oxadiazole ring may confer greater metabolic stability compared to triazoles .

Biological Activity

The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide is a novel organic molecule characterized by a complex structure that includes an oxadiazole ring and a pyrazole moiety. Its unique arrangement of functional groups suggests significant potential for various biological activities, including anticancer and antimicrobial effects.

Structural Overview

The molecular formula of the compound is C23H23ClN6O3SC_{23}H_{23}ClN_{6}O_{3}S, with a molecular weight of approximately 499.0 g/mol. The structure features multiple reactive sites that may interact with biological targets, leading to diverse pharmacological effects.

FeatureDescription
Molecular Formula C23H23ClN6O3SC_{23}H_{23}ClN_{6}O_{3}S
Molecular Weight 499.0 g/mol
Functional Groups Amino, Oxadiazole, Pyrazole
CAS Number 1242939-48-5

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes and growth factors associated with tumor progression. For instance, derivatives similar to our compound have been shown to block telomerase and topoisomerase activities, which are crucial for cancer cell proliferation .

Case Study:
A study conducted on a related oxadiazole compound demonstrated an IC50 value of 1.61 µg/mL against certain cancer cell lines, indicating potent cytotoxicity. The presence of electron-withdrawing groups like chlorine enhances the anticancer efficacy by increasing the compound's reactivity towards biological targets .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of sulfur and nitrogen in the structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

The precise mechanism through which this compound exerts its biological effects involves binding to specific molecular targets within cells. This binding can modulate enzyme activity or interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of bacterial growth.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and oxadiazole rings. Understanding the SAR is crucial for optimizing its biological activity:

  • Oxadiazole Ring: Essential for anticancer activity; modifications can enhance potency.
  • Pyrazole Moiety: Influences binding affinity to target proteins.
  • Substituents on Aromatic Rings: Affect lipophilicity and bioavailability.

Q & A

Advanced Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, HepG2) with dose-response curves .
  • Structure-Activity Relationship (SAR) : Compare analogs (see table below) to identify critical substituents (e.g., methylsulfanyl enhances membrane permeability) .

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate binding to hypothesized targets (e.g., kinase ATP-binding pockets). Prioritize poses with hydrogen bonds to the oxadiazole nitrogen .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å for stable complexes) .
  • Pharmacophore Modeling : Identify essential features (e.g., acetamide as a hydrogen bond donor) for virtual screening of derivatives .

How can researchers design derivatives to improve pharmacokinetic properties?

Advanced Research Question

  • Bioisosteric Replacement : Substitute methylsulfanyl with trifluoromethyl to enhance metabolic stability .
  • Prodrug Strategies : Mask the amino group with acetyl or PEGylated moieties to improve solubility .
  • ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks .

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